molecular formula C12H9BrN2O B195683 2-(2-Amino-5-bromobenzoyl)pyridine CAS No. 1563-56-0

2-(2-Amino-5-bromobenzoyl)pyridine

Cat. No.: B195683
CAS No.: 1563-56-0
M. Wt: 277.12 g/mol
InChI Key: KHVZPFKJBLTYCC-UHFFFAOYSA-N
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Chemical Reactions Analysis

(2-Amino-5-bromophenyl)(pyridin-2-yl)methanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry and Drug Development

1.1 Synthesis of Anesthetic Agents

One of the primary applications of 2-(2-Amino-5-bromobenzoyl)pyridine is as a key intermediate in the synthesis of Remazolam , an intravenous anesthetic. Remazolam is a GABA_A receptor agonist that combines the safety profile of midazolam with the rapid onset and offset characteristics of propofol. The compound facilitates general anesthesia during surgical procedures and has potential applications in preoperative sedation and ICU management .

The synthetic pathway for this compound involves several steps that optimize yield and safety. A notable method includes a reaction sequence that utilizes mild conditions, avoiding hazardous reagents like n-butyllithium and extreme temperatures, thus enhancing its industrial viability .

1.2 Metabolic Studies

Research has also identified this compound as a significant metabolite of bromazepam, a benzodiazepine used for anxiety management. Studies on its metabolism have been conducted in various animal models, including rabbits and guinea pigs, highlighting its relevance in pharmacokinetics and drug metabolism research . Understanding the metabolic pathways involving this compound aids in evaluating the safety and efficacy profiles of related pharmaceuticals.

2.1 Anticancer Properties

Recent studies have explored the biological activity of derivatives related to this compound, particularly their anti-proliferative effects against cancer cell lines such as HCT116 (colorectal cancer) and MDA-MB-231 (triple-negative breast cancer). Compounds derived from this structure have shown promising results, with some exhibiting over 85% inhibition of cell growth, indicating potential therapeutic applications in oncology .

Analytical Applications

3.1 Chromatographic Techniques

The compound is also utilized in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). It can be effectively separated using reverse-phase HPLC methods, which are critical for assessing purity and identifying impurities in pharmaceutical formulations. The mobile phase typically consists of acetonitrile and water, with adjustments made for mass spectrometry compatibility . This application is vital for quality control in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone is primarily related to its role as a precursor in the synthesis of benzodiazepines. These compounds exert their effects by binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system, enhancing the inhibitory effects of GABA and producing sedative and anxiolytic effects.

Comparison with Similar Compounds

(2-Amino-5-bromophenyl)(pyridin-2-yl)methanone is similar to other benzophenone derivatives, such as:

  • (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone
  • (2-Amino-5-fluorophenyl)(pyridin-2-yl)methanone
  • (2-Amino-5-iodophenyl)(pyridin-2-yl)methanone

These compounds share similar structures but differ in their halogen substituents, which can influence their reactivity and applications. The uniqueness of (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone lies in its specific bromine substitution, which imparts distinct chemical properties and reactivity patterns.

Biological Activity

2-(2-Amino-5-bromobenzoyl)pyridine (ABBP) is an organic compound with the molecular formula C₁₂H₉BrN₂O, known for its diverse biological activities and applications in medicinal chemistry. This compound is particularly significant as a precursor in the synthesis of various pharmaceuticals, including benzodiazepines, which are widely used for their anxiolytic and sedative properties.

Chemical Structure and Properties

The structure of ABBP features a bromobenzoyl group attached to a pyridine moiety. The presence of the bromine atom influences its reactivity and biological interactions:

  • Molecular Formula : C₁₂H₉BrN₂O
  • Molecular Weight : 277.12 g/mol

ABBP exhibits its biological activity primarily through interactions with specific biological targets, including enzymes and receptors involved in various metabolic pathways. Notably, it acts as an intermediate in the synthesis of remazolam, a short-acting GABA(A) receptor agonist, which enhances the inhibitory effects of GABA in the central nervous system .

Anticancer Properties

Research indicates that ABBP and its analogs possess significant anticancer properties. For instance, studies have demonstrated that compounds with similar structures can inhibit cell growth in various cancer cell lines:

Compound Cell Line IC50 (nM)
This compoundHCT11625–50
This compoundMDA-MB-231120–130

These findings suggest that ABBP may effectively inhibit tumor cell proliferation through mechanisms that require further investigation .

Interaction Studies

Preliminary studies have focused on ABBP's binding affinity to biological targets. These interactions are crucial for understanding its potential therapeutic effects. The compound's ability to form covalent bonds with proteins involved in disease pathways may lead to novel treatment options .

Case Studies

  • Synthesis and Anti-Proliferative Activity : A study published in the International Journal of Molecular Sciences explored the synthesis of benzoyl derivatives related to ABBP, demonstrating their anti-proliferative activity against colorectal (HCT116) and breast cancer (MDA-MB-231) cell lines. The results indicated that certain derivatives maintained potent activity, comparable to established anticancer agents .
  • Metabolism Studies : Research has shown that ABBP undergoes metabolic transformations in different species. It is primarily hydroxylated to form 2-(2-amino-5-bromo-3-hydroxybenzoyl)pyridine in humans and other animals, highlighting its metabolic pathways and potential variations in efficacy across species .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-amino-5-bromobenzoyl)pyridine, and what critical steps ensure high yield?

  • Methodological Answer : A validated synthesis begins with 2-phenacylpyridine p-bromophenyl hydrazone, which undergoes cyclization with concentrated HCl to form 5-bromo-2-phenyl-3-(2-pyridyl)indole. Subsequent oxidation with chromium trioxide yields 2-(2-benzamido-5-bromobenzoyl)pyridine, followed by hydrolysis with HCl to obtain the target compound . Key steps include strict temperature control during cyclization (to prevent side reactions) and precise stoichiometric ratios during oxidation. Yield optimization requires purification via recrystallization from methanol or ethanol .

Q. How can researchers validate the purity and stability of this compound in pharmaceutical intermediates?

  • Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard. A validated method uses a C18 column with a methanol-water mobile phase (70:30 v/v), a flow rate of 1.0 mL/min, and UV detection at 230 nm . System suitability tests (e.g., tailing factor <2, theoretical plates >2000) and forced degradation studies (acid/alkaline hydrolysis, oxidative stress) confirm specificity. Calibration curves (1–16 µg/mL) with recovery rates >99% ensure accuracy .

Advanced Research Questions

Q. What analytical challenges arise when characterizing degradation products of bromazepam involving this compound, and how can they be addressed?

  • Methodological Answer : Bromazepam degrades under acidic/alkaline conditions to form this compound (ABP) as a major impurity . Challenges include resolving ABP from other degradants (e.g., 3-hydroxy bromazepam) due to structural similarities. Solutions:

  • Use photodiode array (PDA) detectors to distinguish UV profiles.
  • Optimize gradient elution (e.g., 0.1% trifluoroacetic acid in acetonitrile/water) to enhance peak separation .
  • Validate mass spectrometry (LC-MS) for confirmatory analysis of molecular ions (e.g., ABP at m/z 277) .

Q. How does the molecular structure of this compound influence its hydrogen-bonding patterns in co-crystal formations?

  • Methodological Answer : The planar pyridine ring and amino group enable robust hydrogen-bond networks. In co-crystals with 4-hydroxybenzoic acid, ABP forms N–H···O and O–H···N bonds (2.7–2.9 Å), creating extended chains along the [100] axis . Key considerations:

  • Co-crystallization solvents (e.g., methanol) affect packing efficiency.
  • Dihedral angles between aromatic systems (e.g., 28.8°–55.7°) influence supramolecular stability .
  • X-ray diffraction (XRD) with refinement models (e.g., SHELXL) validates crystallographic parameters .

Q. What mechanistic insights are critical for designing novel benzodiazepine derivatives using this compound as a precursor?

  • Methodological Answer : ABP serves as a key intermediate in bromazepam synthesis via condensation with glycine ethyl ester . Mechanistic considerations:

  • Nucleophilic attack by the glycine amine group on the carbonyl carbon of ABP initiates ring closure.
  • Reaction kinetics (e.g., reflux in pyridine) must balance steric hindrance from the bromine substituent.
  • DFT calculations can predict electronic effects of substituents (e.g., bromine’s electron-withdrawing impact) on reaction pathways .

Properties

IUPAC Name

(2-amino-5-bromophenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O/c13-8-4-5-10(14)9(7-8)12(16)11-3-1-2-6-15-11/h1-7H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVZPFKJBLTYCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=C(C=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60166070
Record name 2-(2-Amino-5-bromobenzoyl)pyridine
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Molecular Weight

277.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1563-56-0
Record name 2-(2-Amino-5-bromobenzoyl)pyridine
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Record name 2-(2-Amino-5-bromobenzoyl)pyridine
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Record name 2-(2-Amino-5-bromobenzoyl)pyridine
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Record name 2-amino-5-bromobenzoylpyridine
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Record name 2-(2-AMINO-5-BROMOBENZOYL)PYRIDINE
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The anion of 2-bromo-pyridine 121 and 2-amino-5-bromobenzoic acid 122 were condensed to provide the 2′-pyridylketone 123.
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Synthesis routes and methods III

Procedure details

To a −40° C. solution of 2.5 M n-BuLi (18 mL) in THF (300 mL) is added 2-bromopyridine (5.0 g, 32 mmol) over 15 min. The reaction is stirred for 1 h at −40° C., and then treated with 2-Amino-5-bromo-benzoic acid (6.9 g, 32 mmol) in THF (300 mL). The reaction is warmed to 0° C. and stirred for 2 h then quenched with TMSCl (3.4 g, 32 mmol). The reaction is stirred at room temperature for 30 min then cooled to 0° C. and quenched with 3M HCl (20 mL). The aqueous layer is separated and the organic layer is extracted with 3M HCl. The organic layer is basified with solid NaOH, the resulting mixture is extracted with EtOAc, and the organic layer is dried over Na2SO4, filtered and concentrated. The residue is purified by column chromatography on silica gel to give the desired product as a yellow solid.
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18 mL
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300 mL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(2-Amino-5-bromobenzoyl)pyridine
2-(2-Amino-5-bromobenzoyl)pyridine
2-(2-Amino-5-bromobenzoyl)pyridine
2-(2-Amino-5-bromobenzoyl)pyridine
2-(2-Amino-5-bromobenzoyl)pyridine
2-(2-Amino-5-bromobenzoyl)pyridine

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